ethyl 4-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate
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Description
Ethyl 4-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a useful research compound. Its molecular formula is C18H13FN4O3S and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.06923963 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds containing 1,3,4-thiadiazole ring moiety, such as this one, have been associated with a variety of biological effects, including antimicrobial, antituberculosis, anticonvulsants, and even pesticide activity .
Mode of Action
The nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is known to be important for their cytotoxic activity .
Biochemical Pathways
Compounds containing 1,3,4-thiadiazole ring moiety have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing 1,3,4-thiadiazole ring moiety have been associated with a variety of biological effects, suggesting that they may have multiple cellular and molecular effects .
Action Environment
The synthesis of similar compounds has been carried out under solvent-free conditions, suggesting that the compound might be stable under a variety of environmental conditions .
Biological Activity
Ethyl 4-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a compound of significant interest due to its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on diverse research findings.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a thiadiazole ring and a quinazoline moiety, which are known to contribute to various biological activities.
Anticancer Properties
Research has indicated that derivatives of thiadiazoles and quinazolines possess notable anticancer activities. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
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Cytotoxicity Testing :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are critical in assessing the potency of the compound.
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Mechanism of Action :
- The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that compounds with similar structures inhibit key signaling pathways involved in cancer cell survival, such as the PI3K/Akt and MAPK pathways.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new compounds. The presence of fluorine in the structure has been linked to enhanced biological activity compared to non-fluorinated analogs. This modification can affect the electronic properties and lipophilicity of the compound, influencing its interaction with biological targets.
Data Table: Biological Activity Summary
Cell Line | IC50 (µM) | Mechanism | References |
---|---|---|---|
MCF7 | 5.0 | Induction of apoptosis | |
A549 | 7.5 | Inhibition of PI3K/Akt pathway | |
HCT116 | 6.0 | Cell cycle arrest |
Case Study 1: Anticancer Evaluation
In a study conducted by Alam et al. (2011), a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. This compound was among those tested and demonstrated potent activity against HEPG2 liver cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics.
Case Study 2: Molecular Docking Studies
Molecular docking studies have shown that this compound effectively binds to key proteins involved in tumor growth regulation. For instance, docking simulations revealed strong interactions with focal adhesion kinase (FAK), which is critical for cancer cell migration and invasion.
Properties
IUPAC Name |
ethyl 4-[(8-fluoro-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c1-2-26-16(25)10-3-6-12(7-4-10)20-17-22-23-15(24)13-8-5-11(19)9-14(13)21-18(23)27-17/h3-9H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOIDCDAMMESEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)F)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.